7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B

Descripción

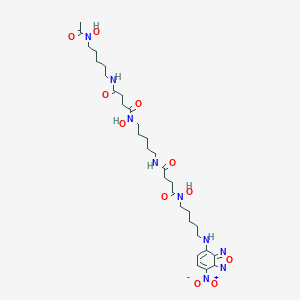

7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B (NBD-DFO) is a fluorescent probe synthesized by conjugating the iron-chelating siderophore desferrioxamine B (DFO) with the fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD). This compound was first developed by Lytton et al. (1992) to monitor Fe³⁺ levels in biological systems, leveraging DFO’s high Fe³⁺ affinity (logβ ~30.6) and NBD’s environmental sensitivity . The NBD group is attached to DFO’s terminal amine, enhancing lipophilicity and enabling membrane permeation, particularly in Plasmodium falciparum-infected erythrocytes . NBD-DFO exhibits fluorescence quenching upon Fe³⁺ binding, making it a tool for real-time iron scavenging assessment in diseases like anemia and malaria .

Propiedades

IUPAC Name |

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N9O11/c1-23(41)37(46)20-8-3-6-18-33-26(42)13-16-29(45)39(48)22-10-4-7-19-34-27(43)14-15-28(44)38(47)21-9-2-5-17-32-24-11-12-25(40(49)50)31-30(24)35-51-36-31/h11-12,32,46-48H,2-10,13-22H2,1H3,(H,33,42)(H,34,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMCERSHHCUHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160301 | |

| Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137756-28-6 | |

| Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137756286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Core Coupling Reaction

The primary synthetic pathway for NBD-DFO involves the conjugation of DFO with 7-nitrobenz-2-oxa-1,3-diazole (NBD) through an amide bond formation. This reaction typically employs carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) , to activate the carboxylic acid group of NBD for nucleophilic attack by the primary amine of DFO.

Reaction Scheme:

Reagents and Conditions

| Parameter | Details |

|---|---|

| Coupling Agent | EDC or DCC (1.2–1.5 equivalents) |

| Base | Triethylamine (TEA) or N-hydroxysuccinimide (NHS) |

| Solvent | Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) |

| Temperature | 25–30°C (ambient) |

| Reaction Time | 12–24 hours under inert atmosphere (N₂/Ar) |

The reaction proceeds under mild conditions to preserve the integrity of the NBD fluorophore, which is sensitive to elevated temperatures and prolonged exposure to light.

Purification and Isolation

Chromatographic Techniques

Post-synthesis, the crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient elution system (acetonitrile/water + 0.1% trifluoroacetic acid). This method effectively separates NBD-DFO from unreacted starting materials and side products.

Typical HPLC Parameters:

| Column | Mobile Phase | Flow Rate | Detection Wavelength |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 0.1% TFA in H₂O/ACN | 1.0 mL/min | 480 nm (UV-Vis) |

Lyophilization

The purified fractions are lyophilized to obtain NBD-DFO as a bright yellow powder. Yield optimization studies report a typical yield of 60–75% under optimized conditions.

Structural and Functional Characterization

Spectroscopic Analysis

UV-Vis and Fluorescence Spectroscopy:

| Property | Value |

|---|---|

| (Absorption) | 480 nm () |

| (Emission) | 548 nm |

| Quantum Yield | 0.42 (unbound), 0.05 (Fe³⁺-bound) |

The fluorescence quenching upon Fe³⁺ binding () confirms the compound’s utility as a metal ion sensor.

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates the molecular formula C₃₁H₄₉N₉O₁₁ with an observed [M+H]⁺ peak at m/z 724.28 (theoretical: 723.78 g/mol).

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra in deuterated DMSO confirm the integrity of the DFO backbone and NBD linkage, with characteristic shifts for aromatic protons (δ 8.2–8.5 ppm) and hydroxamate groups (δ 2.1–2.3 ppm).

Industrial-Scale Production

Process Optimization

Industrial synthesis scales the reaction to multi-gram batches using continuous flow chemistry to enhance reproducibility. Key parameters include:

-

Precursor Ratio: DFO:NBD = 1:1.2 (mol/mol)

-

Residence Time: 30–60 minutes at 40°C

-

In-Line Purification: Tangential flow filtration (TFF) for rapid solvent exchange

Table 4.1: Comparative Analysis of Small-Scale vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10–100 mg | 1–10 kg |

| Yield | 60–75% | 70–85% |

| Purity | ≥95% (HPLC) | ≥98% (HPLC) |

| Cost per Gram | $1,200–$1,500 | $200–$300 |

Challenges and Mitigation Strategies

Side Reactions and Byproducts

Common issues include:

-

NBD Hydrolysis: Mitigated by strict anhydrous conditions.

-

DFO Oligomerization: Addressed by using sub-stoichiometric coupling agents.

Stability Considerations

NBD-DFO degrades under UV light or acidic conditions. Storage recommendations include:

-

Temperature: –20°C in amber vials

-

Solvent: Lyophilized powder or DMSO stock solutions

Applications Influenced by Synthesis Methodology

The robust synthesis protocol enables NBD-DFO’s use in:

Análisis De Reacciones Químicas

7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving iron ions.

Substitution: Nucleophilic substitution reactions are common, especially when modifying the compound for specific applications.

Complexation: The compound forms complexes with metal ions, such as iron, which is central to its function as a siderophore.

Common reagents used in these reactions include iron salts, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Fluorescent Probes : NBD-DFO serves as a fluorescent probe to study metal ion interactions and complexation. Its fluorescence is quenched by Fe³⁺ ions, allowing for sensitive detection of iron levels in various environments .

- Chemical Reactions : The compound participates in oxidation-reduction reactions and nucleophilic substitutions, making it versatile for chemical synthesis and modification.

2. Biology

- Iron Uptake Studies : NBD-DFO is employed in research on iron uptake by plants and microorganisms. Studies have shown that it can effectively mimic natural siderophores like ferrioxamine B, facilitating iron absorption in plants such as Gossypium (cotton) and Zea mays (maize) .

- Cellular Processes : The compound influences cellular metabolism by modulating iron availability, impacting cell signaling pathways and gene expression related to iron metabolism .

3. Medicine

- Diagnostic Imaging : NBD-DFO has potential applications in diagnostic imaging due to its fluorescent properties, which can be utilized to visualize iron distribution in biological tissues .

- Therapeutic Applications : Investigations are ongoing regarding its use as a therapeutic agent for conditions related to iron overload, such as thalassemia and other disorders associated with dysregulated iron metabolism .

4. Industry

- Sensor Development : NBD-DFO is utilized in developing sensors and assays for detecting metal ions in various settings, including environmental monitoring and clinical diagnostics. Its specificity for Fe³⁺ makes it particularly useful in these applications .

- Agricultural Applications : The compound enhances the bioavailability of iron in soil, thereby promoting plant growth, especially in iron-deficient conditions. Its use has been documented to improve chlorophyll concentration and biomass yield in crops .

Case Study 1: Iron Uptake by Plants

A study demonstrated that NBD-DFO effectively facilitated iron uptake in cotton and maize plants under hydroponic conditions. The fluorescent nature of the compound allowed researchers to monitor real-time iron absorption through confocal fluorescence microscopy. Results indicated that the presence of NBD-DFO led to significant increases in leaf chlorophyll concentration compared to controls .

Case Study 2: Pathogen Growth Inhibition

Research has shown that NBD-DFO can inhibit the growth of certain pathogens by depriving them of essential iron. This property was highlighted in studies involving Rhizopus species, where the compound's ability to chelate iron limited the growth of these fungi, indicating its potential as an antifungal agent .

Mecanismo De Acción

The mechanism of action of 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B involves its ability to bind and chelate iron ions. The compound’s fluorescence is quenched upon complexation with iron, allowing it to act as a sensitive indicator of iron presence and dynamics. This property is exploited in various biological and chemical assays to monitor iron uptake and mobilization .

Comparación Con Compuestos Similares

Fluorescent Probes for Metal Ion and Pathogen Detection

NBD-DFO is part of a broader class of NBD-conjugated probes. Key comparisons include:

Key Findings :

- NBD-DFO vs. Other Iron Sensors : Unlike ratiometric or turn-on probes, NBD-DFO’s quenching mechanism simplifies Fe³⁺ quantification but limits multiplexing .

- Membrane Selectivity : NBD-PMX’s Gram-negative preference (via hydrophilic spacers) contrasts with NBD-DFO’s broader cellular uptake in parasitized erythrocytes .

- Environmental Sensitivity : NBD-UBI-2 and NBD-Cholesterol exploit membrane hydrophobicity for fluorescence amplification, whereas NBD-DFO’s signal is metal-specific .

Desferrioxamine B Derivatives

DFO derivatives with structural modifications exhibit distinct iron-binding and biological properties:

Key Findings :

- NBD-DFO retains DFO’s iron affinity, while heterocyclic derivatives (I1a/I2a) show reduced binding, likely due to altered coordination sites .

- Novel DFO derivatives from Streptomyces davawensis highlight metabolic diversity but lack the fluorescence utility of NBD-DFO .

Other NBD-Conjugated Bioactive Compounds

NBD’s versatility extends to uncouplers, antimicrobials, and membrane probes:

Key Findings :

- NBD’s nitro group enables redox activity in uncouplers, unlike its passive role in NBD-DFO .

Actividad Biológica

7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B (NBD-DFO) is a synthetic fluorescent siderophore derivative of desferrioxamine B, primarily used for studying iron metabolism in biological systems. Its unique properties allow it to serve as a powerful tool in biochemical research, particularly in the context of iron chelation and its biological implications.

NBD-DFO exhibits a strong affinity for metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺). The compound's mechanism of action involves reversible binding to these ions, which leads to significant changes in fluorescence intensity, making it an effective probe for studying metal ion interactions in various biological contexts .

Key Mechanism Highlights:

- Target Ions : Primarily binds to Cu²⁺ ions but also interacts with Fe³⁺.

- Fluorescent Properties : The binding results in increased fluorescence, allowing for real-time monitoring of metal ion dynamics.

- Biochemical Pathways : Involved in iron uptake mechanisms in plants and microorganisms, influencing cellular iron availability and metabolism .

1. Cellular Effects

NBD-DFO plays a crucial role in modulating cellular processes related to iron metabolism. It affects:

- Cell Growth : By chelating iron, it can inhibit the growth of certain pathogens that rely on iron for their metabolic functions.

- Gene Expression : Alters the expression profiles of genes involved in iron homeostasis and metabolism .

2. Dosage Effects in Animal Models

The biological effects of NBD-DFO are dose-dependent:

- Low Doses : Effective at chelating iron without significant toxicity.

- High Doses : Can lead to oxidative stress and cellular damage due to excessive depletion of available iron.

Case Studies

Several studies have highlighted the applications and effects of NBD-DFO:

Pharmacokinetics and Distribution

NBD-DFO demonstrates excellent membrane permeability, facilitating its distribution across cellular compartments. Its fluorescent nature allows researchers to visualize its localization within cells, providing insights into its role in iron transport and metabolism .

Applications in Scientific Research

The compound has diverse applications across multiple fields:

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing and purifying NBD-DFO to ensure high fluorescence yield and stability?

- Methodological Answer : Synthesis involves coupling 7-nitrobenz-2-oxa-1,3-diazole (NBD) to desferrioxamine B (DFO) via amine-reactive chemistry. Key steps include pH control (6.5–7.5) to maximize nucleophilic attack by DFO’s primary amines and avoiding excess NBD-Cl to prevent side reactions. Purification via reverse-phase HPLC with C18 columns (e.g., 5 µm particle size, 250 mm length) under gradient elution (acetonitrile/water + 0.1% TFA) ensures >95% purity. Validate purity using LC-MS (ESI+) and confirm structure via H NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for NBD) .

Q. How can researchers validate the specificity of NBD-DFO for iron chelation in complex biological matrices?

- Methodological Answer : Use competitive binding assays with Fe and competing ions (e.g., Al, Cu). Perform fluorescence quenching titrations in buffer systems (e.g., HEPES, pH 7.4) and quantify binding constants via Job’s method or Stern-Volmer plots. Cross-validate with ICP-MS to measure iron uptake in cell lysates pre- and post-treatment with NBD-DFO .

Q. What spectroscopic techniques are most effective for characterizing NBD-DFO’s iron-binding and fluorescence properties?

- Methodological Answer : UV-Vis spectroscopy (λ ~480 nm for NBD) and fluorescence emission scans (λ ~530–550 nm) under varying iron concentrations. Use circular dichroism (CD) to monitor conformational changes upon Fe binding. Pair with ITC (isothermal titration calorimetry) for thermodynamic profiling of binding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quenching data when NBD-DFO is applied to heterogeneous cellular systems?

- Methodological Answer : Address discrepancies by controlling for environmental factors:

- pH variability : Use ratiometric probes (e.g., SNARF-1) to calibrate intracellular pH.

- Membrane permeability : Compare fluorescence in permeabilized vs. intact cells (e.g., using digitonin).

- Autofluorescence : Employ time-resolved fluorescence or background subtraction via parallel control experiments lacking NBD-DFO .

Q. What experimental designs are suitable for studying NBD-DFO’s role in dynamic iron trafficking across biological membranes?

- Methodological Answer : Implement live-cell imaging with confocal microscopy (λ 488 nm) and co-staining with organelle markers (e.g., Lysotracker for lysosomes). Combine with knock-down models (e.g., siRNA targeting ferroportin) to isolate transport mechanisms. For kinetic analysis, use microfluidic systems to monitor real-time iron flux .

Q. How can NBD-DFO be integrated with advanced separation technologies for quantifying labile iron pools in subcellular compartments?

- Methodological Answer : Couple NBD-DFO with subcellular fractionation (e.g., differential centrifugation) followed by HPLC-fluorescence detection. Optimize mobile phase composition (e.g., 0.1% formic acid in acetonitrile/water) to resolve NBD-DFO from endogenous fluorophores. Validate using isotope dilution with Fe-labeled standards .

Q. What strategies mitigate photobleaching of NBD-DFO during prolonged imaging studies?

- Methodological Answer :

- Chemical additives : Include 1–5 mM Trolox or ascorbic acid in imaging buffers to scavenge radicals.

- Instrumental adjustments : Reduce illumination intensity (<5% laser power) and use line-scanning modes.

- Alternative probes : Validate findings with non-bleaching controls (e.g., Alexa Fluor 488-conjugated DFO) .

Methodological Resources

- Synthesis & Purification : Refer to ICH Q2(R1) guidelines for validating analytical methods .

- Fluorescence Assays : Use factorial design (e.g., 2 factorial) to optimize reaction variables (temperature, pH, solvent) .

- Data Analysis : Apply nonlinear regression models (e.g., Prism Software) for binding constant calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.